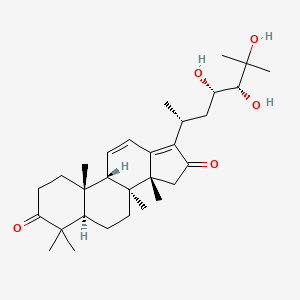

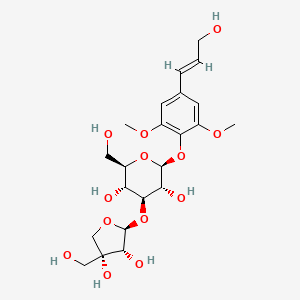

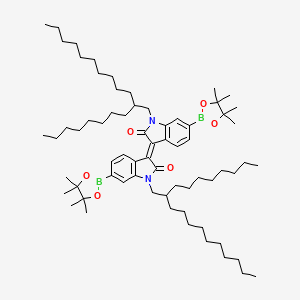

![molecular formula C7H14ClNO B3028141 8-氧杂双环[3.2.1]辛烷-3-胺盐酸盐 CAS No. 1630906-33-0](/img/structure/B3028141.png)

8-氧杂双环[3.2.1]辛烷-3-胺盐酸盐

描述

The compound 8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride is a derivative of the 8-oxabicyclo[3.2.1]octane scaffold, which is a versatile intermediate in organic synthesis. This scaffold is particularly interesting due to its potential in the synthesis of bioactive molecules, including those with antitumor and glycosidase inhibitor activities . The structure of 8-oxabicyclo[3.2.1]octane derivatives has been exploited for the construction of chiral building blocks and the synthesis of natural product analogs .

Synthesis Analysis

The synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been approached through various methods. Enantioselective deprotonation of 8-oxabicyclo[3.2.1]octan-3-one with chiral lithium amides has been used to produce chiral lithium enolates, which are then reacted with electrophiles to afford compounds with good enantiomeric excesses . Another approach involves the reaction of tetrachlorocyclopropene with furan, followed by reduction and oxidation steps to obtain polyhydroxylated derivatives . Additionally, cleavage of the ether bridge in these derivatives has been used to generate polysubstituted cycloheptenones, which are key intermediates for the synthesis of guaianolides and pseudoguaianolides .

Molecular Structure Analysis

The molecular structure of 8-oxabicyclo[3.2.1]octan-3-amine hydrochloride and its derivatives has been characterized by various methods, including X-ray diffraction. These studies have confirmed the presence of multiple stereocenters and functional groups that are amenable to further synthetic modifications . The presence of the oxabicyclic core imparts rigidity to the molecule, which can influence the stereochemical outcomes of reactions.

Chemical Reactions Analysis

8-Oxabicyclo[3.2.1]octane derivatives participate in a variety of chemical reactions. They have been used as precursors for the synthesis of norcocaines and pseudonorcocaines, which are analogs of cocaine . The oxabicyclic core can also undergo transformations such as transannular hydroxycyclization to yield tricyclic compounds . Furthermore, the oximino derivative of the scaffold has been reduced to afford amino derivatives, which are important intermediates for further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-oxabicyclo[3.2.1]octan-3-amine hydrochloride and related compounds are influenced by their molecular structure. The presence of the bicyclic core and functional groups such as ketones, alcohols, and amines can affect properties like solubility, boiling point, and reactivity. These properties are crucial for the compound's behavior in chemical reactions and its potential use in pharmaceutical applications .

科学研究应用

生物活性分子的合成构件由 3-氯-8-氧杂双环[3.2.1]辛-6-烯-2,4-二酮合成的多羟基 8-氧杂双环[3.2.1]辛烷和 2,7-二氧杂三环[4.2.1.03,8]壬烷被认为是有价值的合成构件。它们在结构上接近某些抗肿瘤和糖苷酶抑制剂分子,这凸显了它们在药物化学中的潜力 (Khlevin 等人,2012 年)。

α,β-不饱和酮合成中间体8-氧杂双环[3.2.1]辛烷-2-酮是合成 α,β-不饱和酮的关键中间体,在用 BF3·OEt2 处理后,环化为呋喃环庚醇。此过程产生以前未报道的独特取代模式 (Hopf 和 Abhilash,2009 年)。

海洋天然产物合成结构复杂的海洋天然产物,包括网状氧烷核心,是由 8-氧杂双环[3.2.1]辛-6-烯-3-酮合成的。此合成过程涉及创建三环环氧醇及其胺化衍生物,突出了该化合物在合成生物活性化合物中的多功能性 (Proemmel 等人,2002 年)。

催化不对称合成该化合物对催化不对称合成 8-氧杂双环[3.2.1]辛烷衍生物起着至关重要的作用。此合成是通过涉及含铂羰基叶立德的 [3+2]-环加成反应实现的,得到的对映体过量高的化合物对于生产手性分子具有重要意义 (Ishida 等人,2010 年)。

糖基衍生物的合成氧杂双环[3.2.1]辛烷骨架是合成氧杂环天然分子(如吡喃或呋喃系列)的关键结构元素。这展示了该化合物在开发具有潜在生物活性的复杂有机分子中的重要性 (Ievlev 等人,2016 年)。

安全和危害

The compound is labeled with the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用机制

Target of Action

It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

It’s known that the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of tropane alkaloids .

Pharmacokinetics

It’s known that the compound has a molecular weight of 16365 , which may influence its bioavailability.

Result of Action

It’s known that the compound is involved in the synthesis of tropane alkaloids , which display a wide array of interesting biological activities .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

属性

IUPAC Name |

8-oxabicyclo[3.2.1]octan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOCDSPTSKSVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1O2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride | |

CAS RN |

1630906-33-0 | |

| Record name | 8-Oxabicyclo[3.2.1]octan-3-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B3028059.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B3028060.png)

![3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028067.png)

![Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028078.png)